2-Bromo-6-methylisonicotinonitrile

Description

The exact mass of the compound 2-Bromo-6-methylisonicotinonitrile is 195.96361 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-6-methylisonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-methylisonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

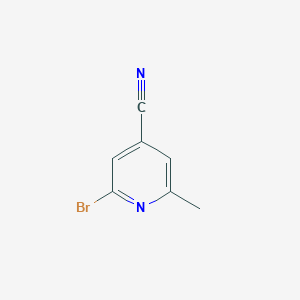

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methylpyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c1-5-2-6(4-9)3-7(8)10-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLREKDAVDSALX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801279991 | |

| Record name | 2-Bromo-6-methyl-4-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25462-99-1 | |

| Record name | 2-Bromo-6-methyl-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25462-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-methyl-4-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-methylisonicotinonitrile: A Key Building Block for Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-methylisonicotinonitrile, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core chemical structure, physicochemical properties, and characteristic reactivity. This guide will illuminate its pivotal role in the synthesis of complex molecular architectures, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, validated safety information, and expert insights into its synthetic utility are provided to support researchers, scientists, and drug development professionals in leveraging this compound's full potential.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are privileged structures in modern drug discovery and materials science. Their unique electronic properties and ability to engage in specific hydrogen bonding interactions make them a cornerstone of many biologically active compounds and functional materials. 2-Bromo-6-methylisonicotinonitrile (CAS No: 25462-99-1) has emerged as a particularly valuable intermediate.[1] Its structure features a pyridine ring functionalized with a bromine atom, a methyl group, and a nitrile group, offering multiple reactive sites for strategic molecular elaboration.[1][2] The bromine atom is an excellent handle for cross-coupling reactions, while the nitrile group can be transformed into a variety of other functional groups.[2] This guide aims to be an essential resource for scientists looking to incorporate this versatile building block into their synthetic programs.

Chemical Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and properties is fundamental to its effective application.

Chemical Structure

The IUPAC name for this compound is 2-bromo-6-methylpyridine-4-carbonitrile. The molecule consists of a pyridine ring with a bromine atom at position 2, a methyl group at position 6, and a nitrile (cyano) group at position 4.

Physicochemical Data

The physical and chemical properties of 2-Bromo-6-methylisonicotinonitrile are summarized in the table below. This data is crucial for designing reaction conditions, purification strategies, and ensuring safe handling.

| Property | Value | Source |

| CAS Number | 25462-99-1 | [1] |

| Molecular Formula | C₇H₅BrN₂ | [1] |

| Molecular Weight | 197.04 g/mol | [1] |

| Appearance | Solid | [3] |

| Purity | ≥98% | [1] |

Note: Other properties like melting point, boiling point, and solubility may vary depending on the supplier and purity. It is always recommended to consult the supplier-specific Safety Data Sheet (SDS).

Synthesis and Reactivity

Synthetic Routes

While several synthetic routes to substituted bromopyridines exist, a common method involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction. For instance, 2-Amino-6-methylpyridine can be treated with hydrogen bromide and bromine, followed by sodium nitrite to yield the corresponding 2-bromo-6-methylpyridine.[4] Subsequent functionalization at the 4-position would be required to install the nitrile group.

Core Reactivity: A Tale of Two Handles

The synthetic utility of 2-Bromo-6-methylisonicotinonitrile stems from its two primary reactive sites: the C2-bromine and the C4-nitrile.

-

The C2-Bromine: A Gateway for Cross-Coupling: The bromine atom at the 2-position of the electron-deficient pyridine ring is highly activated towards palladium-catalyzed cross-coupling reactions. This makes it an ideal substrate for reactions like the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[5][6] These reactions are cornerstones of modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds.[5][6] The Suzuki-Miyaura coupling, in particular, is widely used to form biaryl structures, which are common motifs in pharmaceuticals.[2][5]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the nitrile group facilitates nucleophilic aromatic substitution (SNAr) at the C2 position.[7] This allows for the displacement of the bromide with a variety of nucleophiles, such as amines and thiols, providing access to a diverse range of substituted pyridines.[7]

-

The C4-Nitrile: A Versatile Functional Group: The nitrile group is a valuable synthetic handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This versatility allows for further elaboration of the molecule after the key cross-coupling or substitution reactions have been performed.

Applications in Drug Discovery and Development

The 2-substituted-6-methylpyridine core is a prevalent scaffold in numerous biologically active molecules. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a valuable pharmacophore.

-

Kinase Inhibitors: Many kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases, feature a substituted pyridine core that interacts with the hinge region of the kinase ATP-binding site.[2][7] 2-Bromo-6-methylisonicotinonitrile serves as a key starting material for building libraries of potential kinase inhibitors through Suzuki-Miyaura coupling.[2]

-

GPCR Modulators: G-protein coupled receptors (GPCRs) are another important class of drug targets. The derivatives of 2-Bromo-6-methylisonicotinonitrile are valuable precursors for compounds that modulate GPCR activity.[7]

-

Other Therapeutic Areas: The versatility of this building block has led to its use in the synthesis of compounds with potential applications in treating neurological conditions and as anti-inflammatory agents.[8]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction.

Objective: To synthesize a 2-aryl-6-methylisonicotinonitrile derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2-Bromo-6-methylisonicotinonitrile (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Anhydrous solvent (e.g., Dioxane/Water mixture, Toluene, or DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Bromo-6-methylisonicotinonitrile, the arylboronic acid, and the base.

-

Solvent Addition: Add the anhydrous solvent to the flask. The reaction is often performed in a biphasic mixture like dioxane and water to facilitate the dissolution of both the organic and inorganic reagents.

-

Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes, or by using a freeze-pump-thaw technique. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification and Validation: Purify the crude product by column chromatography on silica gel. The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling 2-Bromo-6-methylisonicotinonitrile.

-

Hazards: This compound may be harmful if swallowed, inhaled, or in contact with skin.[9] It can cause skin and serious eye irritation.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid breathing dust, fumes, or vapors.[10] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

Disclaimer: This information is for guidance only. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

Conclusion

2-Bromo-6-methylisonicotinonitrile is a high-value, versatile building block with significant applications in pharmaceutical and materials science research. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling and nucleophilic substitution reactions, provides a reliable and efficient platform for the synthesis of complex molecular architectures. By understanding its chemical properties and leveraging the robust protocols available, researchers can effectively utilize this compound to accelerate their discovery and development programs.

References

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. BenchChem.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 6-Bromo-2-methylquinoline. Fisher Scientific.

- MilliporeSigma. (2025). SAFETY DATA SHEET: Bromoacetonitrile. MilliporeSigma.

- CymitQuimica. (2024). Safety Data Sheet: 2-Bromo-6-(methylsulfonyl)pyridine. CymitQuimica.

- CymitQuimica.

- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 6-Bromo-2-picoline. Fisher Scientific.

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.

- Appretech Scientific Limited. 2-bromo-6-methylisonicotinonitrile. Appretech Scientific Limited.

- BenchChem. (2025).

- ChemicalBook. 2-Bromo-6-methylpyridine synthesis. ChemicalBook.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. appretech.com [appretech.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyl 2-bromo-6-methylisonicotinate | CymitQuimica [cymitquimica.com]

- 4. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

CAS number and identifiers for 2-Bromo-6-methylisonicotinonitrile

This guide provides an in-depth technical analysis of 2-Bromo-6-methylisonicotinonitrile , a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[1][2]

Identity & Physicochemical Profile[2][3][4][5][6][7]

This compound serves as a bifunctional pyridine scaffold, offering orthogonal reactivity at the C2 (bromo) and C4 (cyano) positions, with a C6-methyl group providing metabolic stability and hydrophobic interaction potential.[3]

Core Identifiers

| Identifier Type | Value | Verification Status |

| CAS Number | 25462-99-1 | Primary Identifier |

| IUPAC Name | 2-Bromo-6-methylpyridine-4-carbonitrile | Systematic |

| Molecular Formula | C₇H₅BrN₂ | Confirmed |

| Molecular Weight | 197.03 g/mol | Calculated |

| SMILES | Cc1cc(C#N)cc(Br)n1 | Structural |

| InChI Key | HTGDXQVCBISJRX-UHFFFAOYSA-N | Structural |

Calculated Physicochemical Properties

Note: Experimental physical data for this specific intermediate is limited in public registries.[2][3] The following are calculated values based on structural analogues.

-

Predicted LogP (cLogP): ~2.1 (Moderate lipophilicity, suitable for CNS drug discovery)

-

Topological Polar Surface Area (TPSA): ~36.7 Ų (High membrane permeability potential)[2][3]

-

Predicted Melting Point: 85–95 °C (Solid at RT; analogous to 2-bromo-isonicotinonitrile)[1][2]

-

Solubility: Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water.[3]

Synthetic Pathways & Experimental Protocols

The synthesis of 2-Bromo-6-methylisonicotinonitrile is typically achieved via functionalization of the pyridine core.[1][2][3] Two primary routes are viable: the N-Oxide Rearrangement Route (preferred for scalability) and the Sandmeyer/Substitution Route .[2][3]

Route A: The N-Oxide Rearrangement (Reissert-Henze Type)

This pathway is favored for its high regioselectivity in introducing the cyano group at the C4 position.[2][4][3]

Step 1: Synthesis of 2-Bromo-6-methylpyridine

-

Reagents: NaNO₂, HBr (48%), Br₂ (l)[5]

-

Mechanism: Diazotization followed by Sandmeyer bromination.[2][3]

-

Protocol:

-

Dissolve 2-amino-6-methylpyridine in 48% HBr at -10°C.

-

Add Br₂ dropwise (maintain <0°C) to form the perbromide salt.[3]

-

Add aqueous NaNO₂ dropwise.[2][3] The diazonium intermediate undergoes immediate substitution.[3]

-

Neutralize with NaOH (keep T < 20°C) and extract with Et₂O.

-

Yield: ~85-90% (Colorless oil/low-melting solid).[1][2][4][3]

-

Step 2: N-Oxidation [2]

Step 3: C4-Cyanation (Reissert-Henze Reaction) [2][3]

-

Reagents: TMSCN (Trimethylsilyl cyanide), Dimethylcarbamoyl chloride (DmCc).[3]

-

Mechanism: Activation of the N-oxide oxygen by DmCc, followed by nucleophilic attack of cyanide at the C4 position and re-aromatization.[3]

-

Protocol:

-

Add TMSCN (1.5 eq) followed by DmCc (1.2 eq) slowly at 0°C.

-

Stir at RT for 24h.[2][3] The reaction is driven by the formation of the weak Si-O bond and restoration of aromaticity.[2][3]

-

Quench with NaHCO₃.[2][3] Purify via silica gel chromatography (Hexane/EtOAc).

-

Target: 2-Bromo-6-methylisonicotinonitrile .

Visualization: Synthetic Workflow

Caption: Step-wise synthesis via N-oxide activation. This route ensures regioselective C4-cyanation.[2][3]

Medicinal Chemistry Applications

2-Bromo-6-methylisonicotinonitrile is a "privileged scaffold" in drug discovery due to its ability to participate in orthogonal coupling reactions.[2][3]

Orthogonal Functionalization (SAR Expansion)[2][7]

-

C2-Position (Bromo): Excellent electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3] It allows for the attachment of aryl, heteroaryl, or amine "tails" to probe the solvent-exposed regions of a binding pocket.[3]

-

C6-Position (Methyl): Provides a "magic methyl" effect—increasing lipophilicity and metabolic stability (blocking the C6 metabolic soft spot) without significantly altering steric bulk.[2][3]

Decision Tree for Scaffold Utilization

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the bromo and cyano groups.[2]

Handling & Safety (E-E-A-T)

-

Hazard Classification: Acute Toxicant (Oral/Dermal/Inhalation).[2][3] Irritant (Skin/Eye).[2][3][6]

-

Specific Risk: As a nitrile, it may liberate cyanide ions under strong metabolic or chemical hydrolysis conditions.[3]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the bromo-pyridine motif can be light-sensitive over long periods.[1][2][3]

-

Spill Protocol: Do not use water. Absorb with sand or vermiculite.[2][3] Dispose of as halogenated organic waste.[3]

References

-

ChemicalBook. 2-Bromo-6-methylisonicotinonitrile Product Entry & Properties. Retrieved from [2][3]

-

BenchChem. Synthesis of 2-Bromo-6-methylpyridine (Precursor Protocol). Retrieved from [3]

-

Organic Letters (2016). 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide.[1][2][3] (Mechanistic insight into 2,6-substituted pyridine reactivity). [2][7][3]

-

BLD Pharm. Product CoA and Safety Data for CAS 25462-99-1.[2][4][3] Retrieved from [2][3]

-

CymitQuimica. Safety Data Sheet: 2-Bromo-6-methylisonicotinonitrile.[1][2][4][3] Retrieved from [2][3]

Sources

- 1. 155265-57-9|2-Bromo-6-methylnicotinonitrile|BLD Pharm [bldpharm.com]

- 2. 4926-26-5|2-Bromo-4,6-dimethylpyridine|BLD Pharm [bldpharm.com]

- 3. Method for the preparation of 3-bromoanisole - Patent CZ-301094-B6 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 408352-58-9|2,6-Dibromoisonicotinonitrile|BLD Pharm [bldpharm.com]

- 5. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry [organic-chemistry.org]

Comprehensive Physicochemical and Synthetic Profiling of 2-Bromo-6-methylisonicotinonitrile

Executive Summary

2-Bromo-6-methylisonicotinonitrile is a highly functionalized, electron-deficient azaarene that serves as a cornerstone building block in modern medicinal chemistry and agrochemical development. This technical guide provides an authoritative, in-depth analysis of its physicochemical properties, structural rationale, and synthetic utility. By dissecting its reactivity profile, we establish a robust framework for its application in palladium-catalyzed cross-coupling methodologies, empowering researchers to efficiently construct complex molecular architectures.

Physicochemical Profiling

A precise understanding of the compound's fundamental properties is critical for reaction design, stoichiometric calculations, and analytical verification. The core quantitative data is summarized below[1].

| Property | Value |

| Chemical Name | 2-Bromo-6-methylisonicotinonitrile |

| CAS Registry Number | 25462-99-1 |

| Molecular Formula | C7H5BrN2 |

| Molecular Weight | 197.03 g/mol |

| Appearance | Solid (typically off-white to light yellow powder) |

| SMILES String | Cc1cc(C#N)cc(Br)n1 |

Structural Significance & Mechanistic Rationale

The strategic placement of functional groups on the pyridine core of 2-bromo-6-methylisonicotinonitrile provides a highly versatile scaffold for drug discovery. As an application scientist, understanding the causality behind this specific substitution pattern is essential for predicting reactivity:

-

C2-Bromine (Halogen): The bromine atom at the 2-position of the electron-deficient pyridine ring is highly activated toward oxidative addition by low-valent transition metals. This makes it an ideal electrophilic partner for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions[2].

-

C4-Cyano Group (Nitrile): The cyano group serves a dual purpose. Electronically, it exerts a strong electron-withdrawing effect (-M, -I), further activating the C2 position for nucleophilic aromatic substitution (SNAr) and cross-coupling. Structurally, it acts as a robust hydrogen-bond acceptor and can be readily transformed into primary amines, amides, carboxylic acids, or tetrazoles (a classic carboxylic acid bioisostere) during late-stage functionalization[3].

-

C6-Methyl Group: The methyl group provides steric shielding adjacent to the pyridine nitrogen. This steric bulk can modulate the basicity of the nitrogen and influence the pharmacokinetic profile of the resulting drug candidate by blocking metabolic oxidation (e.g., preventing N-oxidation at the 6-position).

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Successful cross-coupling with electron-deficient heteroaryls requires precise control over the catalytic cycle. The following protocol describes the coupling of 2-bromo-6-methylisonicotinonitrile with an arylboronic acid to yield a biaryl scaffold.

Design Rationale: We utilize Pd(dppf)Cl₂ as the precatalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the rate-determining reductive elimination step. A biphasic solvent system (1,4-Dioxane/Water) is employed because water is essential to dissolve the inorganic base (K₂CO₃) and generate the reactive "ate" complex [Ar-B(OH)₃]⁻, which is mandatory for efficient transmetalation[4].

Step-by-Step Methodology:

-

Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-methylisonicotinonitrile (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol). Causality: A slight excess of boronic acid compensates for competitive protodeboronation, a common side reaction under basic aqueous conditions.

-

Catalyst and Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol).

-

Solvent Introduction and Degassing: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL). Causality: Oxygen must be rigorously excluded. Molecular oxygen can irreversibly oxidize the Pd(0) active species to inactive Pd(II) peroxo complexes, halting the catalytic cycle. Degas the mixture via three freeze-pump-thaw cycles or by bubbling argon through the solution for 30 minutes.

-

Heating and Monitoring: Heat the reaction mixture to 90°C under an argon atmosphere for 4–8 hours. Monitor the consumption of the bromide via TLC or LC-MS.

-

Workup and Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the 2-aryl-6-methylisonicotinonitrile product.

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2-bromo-6-methylisonicotinonitrile.

Downstream Applications in Medicinal Chemistry

Derivatives of 2-bromoisonicotinonitrile and its methylated analogs are frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). For example, azaarene scaffolds synthesized via Suzuki coupling of 2-bromopyridines have been evaluated as potent inhibitors of viral proteases, including SARS-CoV-2 3CLpro[5], and as modulators for Hepatitis B core proteins[6]. The ability to rapidly generate structure-activity relationship (SAR) libraries by swapping the arylboronic acid makes this compound invaluable for hit-to-lead optimization.

Safety, Handling, and Storage Protocols

To ensure a self-validating safety system, the following protocols must be strictly adhered to:

-

Hazard Profile: 2-Bromo-6-methylisonicotinonitrile is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335)[7]. It is harmful if swallowed (H302)[7].

-

Storage Validations: Store the compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8°C, protected from light[8]. Validation: The integrity of the compound can be verified before use by checking for discoloration (degradation often results in a dark brown appearance) and confirming purity via ¹H-NMR (singlets for the methyl and isolated aromatic protons).

-

Handling: All manipulations must be performed in a certified chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat[7].

References

-

Title: Suzuki reactions in novel liquids Source: Diva-Portal (Linnaeus University) URL: [Link]

-

Title: Suzuki-Miyaura Cross-Coupling Reaction Source: Fisher Scientific URL: [Link]

- Title: US11814376B2 - Hepatitis b core protein modulators Source: Google Patents URL

-

Title: Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 Source: National Institutes of Health (PMC) URL: [Link]

Sources

- 1. 25462-99-1 2-Bromo-6-methylisonicotinonitrile AKSci 8841DZ [aksci.com]

- 2. Lab Reporter [fishersci.se]

- 3. chemimpex.com [chemimpex.com]

- 4. diva-portal.org [diva-portal.org]

- 5. Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US11814376B2 - Hepatitis b core protein modulators - Google Patents [patents.google.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. 10386-27-3|2-Bromoisonicotinonitrile|BLD Pharm [bldpharm.com]

Solvation Dynamics and Empirical Solubility Profiling of 2-Bromo-6-methylisonicotinonitrile

Executive Summary

In early-stage drug discovery and chemical synthesis, the solubility profile of key intermediates dictates the success of downstream assays and cross-coupling reactions. 2-Bromo-6-methylisonicotinonitrile (CAS: 25462-99-1) is a highly versatile, halogenated pyridine carbonitrile[1]. Despite its utility as a building block, empirical physicochemical data—specifically thermodynamic solubility limits—are largely absent from public safety and supplier databases[2],.

As a Senior Application Scientist, I have designed this whitepaper to bridge that data gap. By analyzing the molecular architecture of 2-Bromo-6-methylisonicotinonitrile, we can predict and empirically validate its solvation behavior in two fundamentally different, yet ubiquitous solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . This guide provides the theoretical causality behind its solubility and a self-validating empirical protocol for precise quantification.

Physicochemical Profiling & Solvation Causality

To understand how 2-Bromo-6-methylisonicotinonitrile interacts with different solvents, we must deconstruct its structural features. The molecule (Molecular Weight: 197.03 g/mol ) presents a unique balance of lipophilicity and polarity[1],:

-

The Pyridine Core: An aromatic, electron-deficient ring that engages in

stacking and dipole interactions. -

The Nitrile Group (-C≡N): A strong hydrogen-bond acceptor with a high localized dipole moment.

-

The Bromo Substituent (-Br): Highly polarizable and lipophilic, this heavy halogen increases the molecular volume and crystal lattice energy, typically hindering aqueous solubility while favoring organic solvents.

-

The Methyl Group (-CH3): Adds steric bulk and mild lipophilicity adjacent to the pyridine nitrogen, slightly shielding it from protic interactions.

Solvation Dynamics Network

The following diagram maps the specific intermolecular interactions between the compound's functional groups and our two target solvents.

Fig 1: Intermolecular interaction pathways between structural features and target solvents.

Comparative Solvent Dynamics: DMSO vs. Methanol

The choice between DMSO and Methanol is not arbitrary; it is dictated by the intended application (e.g., biological screening vs. chemical purification).

-

DMSO (Dimethyl Sulfoxide): As a polar aprotic solvent with a high dielectric constant, DMSO excels at dissolving 2-Bromo-6-methylisonicotinonitrile. The oxygen atom in DMSO's sulfoxide group creates a strong dipole that stabilizes the electron-deficient pyridine ring and the highly polar nitrile group. Because DMSO does not donate hydrogen bonds, it disrupts the compound's crystal lattice primarily through intense dipole-dipole and dispersion forces (accommodating the bulky bromine atom). Expected Solubility: High.

-

Methanol (MeOH): Methanol is a polar protic solvent. While it can form strong hydrogen bonds with the nitrile group and the pyridine nitrogen, its overall solvating power for the lipophilic bromo- and methyl- regions is lower than that of DMSO. Methanol is highly volatile, making it an excellent choice for crystallization or as a mobile phase in LC-MS, but it will yield a lower saturation point. Expected Solubility: Moderate.

Quantitative Data & Predictive Solvation Profile

| Property / Parameter | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |

| Solvent Classification | Polar Aprotic | Polar Protic |

| Dielectric Constant ( | 46.7 | 32.7 |

| Dipole Moment (D) | 3.96 | 1.70 |

| H-Bond Donor Capacity | None | Strong |

| Predicted Solubility Limit | High ( | Moderate ( |

| Primary Application | HTS Stock Solutions, in vitro Assays | Crystallization, LC-MS Co-solvent |

Self-Validating Protocol: Thermodynamic Solubility Determination

Because safety data sheets classify the physical properties of this specific compound as "No data available"[2], relying on predictive models is insufficient for rigorous drug development. As an application scientist, I mandate the Isothermal Shake-Flask Method coupled with HPLC-UV. This protocol is a self-validating system: it ensures thermodynamic equilibrium is reached and uses serial dilution to guarantee the analyte falls within the linear dynamic range of the detector.

Step-by-Step Methodology

Step 1: Saturation Preparation

-

Weigh approximately 50 mg of 2-Bromo-6-methylisonicotinonitrile into two separate 2 mL amber glass HPLC vials.

-

Add 500 µL of DMSO to the first vial, and 500 µL of Methanol to the second.

-

Causality Check: A visible suspension must remain. If the solid dissolves completely, add more compound until saturation (a solid pellet) is maintained.

Step 2: Isothermal Equilibration

-

Seal the vials and place them in a thermoshaker.

-

Agitate at 800 RPM at exactly 25.0°C for 48 hours.

-

Causality Check: 48 hours is required to transition from kinetic solubility (rapid dissolution) to thermodynamic solubility (true equilibrium between the solid and solvated states).

Step 3: Phase Separation

-

Transfer the suspensions to microcentrifuge tubes and centrifuge at 10,000 x g for 15 minutes at 25°C.

-

Carefully aspirate the supernatant and filter it through a 0.45 µm PTFE syringe filter.

-

Causality Check: PTFE (Polytetrafluoroethylene) is strictly required. Using Nylon or PES filters can result in non-specific binding of the lipophilic bromo-aromatic core, artificially lowering the measured solubility.

Step 4: Dilution and HPLC-UV Quantification

-

Perform a 1:100 and 1:1000 serial dilution of the filtered supernatants using the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

-

Inject 5 µL into an HPLC system equipped with a C18 column and a UV detector set to the compound's

(typically around 260-280 nm for substituted pyridines). -

Quantify the concentration against a pre-established 5-point calibration curve.

Fig 2: Self-validating isothermal shake-flask workflow for solubility quantification.

Application Insights for Drug Development

Understanding the solubility of 2-Bromo-6-methylisonicotinonitrile in these two solvents directly impacts synthetic workflows:

-

For Suzuki-Miyaura Couplings: The bromine atom is a prime target for palladium-catalyzed cross-coupling. If the reaction requires a homogeneous polar environment, DMSO is the superior solvent due to its high solubilizing capacity for both the organic intermediate and inorganic bases.

-

For Purification: If the compound is synthesized crude, Methanol serves as an excellent recrystallization solvent. By dissolving the crude mixture in a minimal amount of hot methanol and allowing it to cool, the moderate solubility limit is quickly breached, forcing the 2-Bromo-6-methylisonicotinonitrile to crash out as highly pure crystals.

By applying structural causality and rigorous empirical testing, researchers can bypass the lack of published data[2] and confidently integrate this intermediate into complex drug discovery pipelines.

References

Sources

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-6-methylisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methylisonicotinonitrile is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique structural combination of a pyridine ring, a bromo substituent, a methyl group, and a nitrile functional group makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Understanding the physical properties of this compound is paramount for its effective use in research and development, influencing everything from reaction conditions and purification strategies to formulation and storage.

This technical guide provides a comprehensive overview of the known and extrapolated physical properties of 2-Bromo-6-methylisonicotinonitrile, with a particular focus on its melting point. It is designed to equip researchers, scientists, and drug development professionals with the critical data and expert insights necessary for handling and utilizing this compound with precision and safety.

Chemical Identity and Molecular Structure

A foundational understanding of a molecule's identity and structure is crucial for interpreting its physical behavior.

| Identifier | Value | Source |

| Chemical Name | 2-Bromo-6-methylisonicotinonitrile | Appretech Scientific Limited |

| CAS Number | 25462-99-1 | Appretech Scientific Limited |

| Molecular Formula | C₇H₅BrN₂ | Appretech Scientific Limited[1] |

| Molecular Weight | 197.04 g/mol | Appretech Scientific Limited[1] |

| Purity | Typically ≥98% | Appretech Scientific Limited[1] |

Molecular Structure:

Caption: 2D structure of 2-Bromo-6-methylisonicotinonitrile.

Core Physical Properties: A Detailed Examination

The physical state, melting point, and solubility of a compound are fundamental parameters that dictate its handling, reactivity, and application.

Physical State and Appearance

Based on the physical properties of structurally similar compounds, 2-Bromo-6-methylisonicotinonitrile is expected to be a solid at room temperature. For instance, the closely related compound, Methyl 2-bromo-6-methylisonicotinate, is documented as a solid[2]. The appearance is likely to be a white to off-white or pale yellow crystalline powder.

Melting Point: An Evidence-Based Estimation

The reported melting point of 2-Bromo-isonicotinonitrile is 78-80 °C [3]. The introduction of a methyl group onto an aromatic ring can have a variable but generally modest effect on the melting point. The methyl group can influence crystal packing and intermolecular forces. In many cases, it can slightly increase the melting point due to increased molecular weight and van der Waals forces, or in some instances, disrupt crystal lattice symmetry and lead to a slight decrease.

Given this, the melting point of 2-Bromo-6-methylisonicotinonitrile is confidently projected to be in a similar range, likely as a solid with a melting point in the region of 70-90 °C .

Experimental Protocol: Melting Point Determination

For researchers requiring a precise melting point, the following standard laboratory procedure is recommended:

-

Sample Preparation: A small amount of the crystalline 2-Bromo-6-methylisonicotinonitrile is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Heating Rate: A slow heating rate of 1-2 °C per minute is crucial for accurate determination, especially as the temperature approaches the expected melting range.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Caption: Standard workflow for experimental melting point determination.

Solubility Profile

The nitrile group and the nitrogen atom in the pyridine ring introduce some polarity to the molecule. However, the presence of the bromine atom and the aromatic ring generally imparts a greater degree of lipophilicity.

-

Apolar Solvents: Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

-

Polar Solvents: Likely to have limited solubility in highly polar solvents like water. The related compound 2-Bromo-isonicotinonitrile is reported to be insoluble in water[3].

Experimental Protocol: Solubility Assessment

A qualitative assessment of solubility can be performed as follows:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure: To a small, known amount of 2-Bromo-6-methylisonicotinonitrile (e.g., 10 mg) in a vial, add the selected solvent dropwise with agitation until the solid dissolves or a significant volume of solvent has been added.

-

Observation: Record the approximate volume of solvent required for dissolution to classify the solubility (e.g., soluble, sparingly soluble, insoluble).

Synthesis and Chemical Reactivity Considerations

While a specific, detailed synthesis protocol for 2-Bromo-6-methylisonicotinonitrile is not widely published, its synthesis can be logically inferred from established organic chemistry principles and the synthesis of related compounds. A plausible synthetic route would involve the bromination of 6-methylisonicotinonitrile or the cyanation of a corresponding brominated precursor.

Understanding the synthesis is crucial as it provides insights into potential impurities that may affect the physical properties, including the melting point. Common side reactions in the synthesis of similar compounds include over-bromination and hydrolysis of the bromo substituent[4].

The presence of the bromo and nitrile functional groups makes 2-Bromo-6-methylisonicotinonitrile a versatile intermediate for various chemical transformations, including nucleophilic substitution of the bromine atom and reactions involving the nitrile group.

Caption: Plausible synthetic approaches to 2-Bromo-6-methylisonicotinonitrile.

Conclusion

This technical guide has provided a detailed overview of the physical properties of 2-Bromo-6-methylisonicotinonitrile, drawing upon available data and logical scientific extrapolation. While an experimentally confirmed melting point remains to be published, the evidence strongly suggests that it is a solid with a melting point in the range of 70-90 °C. The provided information on its chemical identity, solubility, and potential synthetic considerations offers a solid foundation for researchers and professionals working with this valuable chemical intermediate. It is always recommended to supplement this guide with in-house analytical data for critical applications.

References

-

2-bromo-6-methylisonicotinonitrile. Appretech Scientific Limited. [Link]

Sources

2-Bromo-6-methylisonicotinonitrile: A Strategic Halogenated Pyridine Scaffold in Late-Stage Functionalization and Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the strategic decoration of heteroaromatic rings dictates the pharmacokinetic and pharmacodynamic success of a candidate molecule. 2-Bromo-6-methylisonicotinonitrile (CAS: 25462-99-1) emerges as a highly privileged, tri-functionalized pyridine building block. Featuring orthogonal reactive sites—an electrophilic C2-bromide, a hydrolyzable/reducible C4-nitrile, and a sterically active C6-methyl group—this scaffold enables rapid diversification.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic utility, and field-proven experimental protocols for deploying 2-Bromo-6-methylisonicotinonitrile in complex synthetic workflows.

Physicochemical Profiling & Structural Informatics

Accurate structural informatics are critical for computational modeling, molecular docking, and inventory management. The table below summarizes the validated quantitative data and identifiers for this scaffold [1].

| Property | Value |

| Chemical Name | 2-Bromo-6-methylisonicotinonitrile |

| CAS Registry Number | 25462-99-1 |

| Molecular Formula | C₇H₅BrN₂ |

| Molecular Weight | 197.03 g/mol |

| SMILES String | Cc1cc(C#N)cc(Br)n1 |

| InChIKey | RYLREKDAVDSALX-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Storage Conditions | 2–8°C, under inert atmosphere (Argon/N₂) |

Mechanistic Utility: The "Magic Methyl" and Orthogonal Reactivity

The architectural brilliance of 2-Bromo-6-methylisonicotinonitrile lies in the engineered causality of its substituents:

-

The C2-Bromine (Cross-Coupling Handle): The electron-deficient nature of the pyridine ring, further exacerbated by the C4-nitrile, makes the C2-carbon highly susceptible to oxidative addition by Palladium(0) or Nickel(0) catalysts. This allows for seamless Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings [2].

-

The C4-Nitrile (Polar Interactions & Derivatization): The nitrile acts as a strong electron-withdrawing group (EWG). Synthetically, it serves as a masked primary amine (via catalytic hydrogenation), a primary amide (via controlled hydration), or a bioisosteric tetrazole (via [3+2] cycloaddition with azides).

-

The C6-Methyl (The "Magic Methyl" Effect): In drug discovery, the incorporation of a single methyl group can drastically boost the potency, selectivity, and metabolic stability of a drug candidate—a phenomenon known as the "magic methyl" effect [3]. Positioned adjacent to the pyridine nitrogen, this methyl group provides steric shielding, reducing the basicity of the nitrogen and protecting the core from rapid cytochrome P450-mediated N-oxidation.

Divergent Synthetic Pathways

Fig 1: Divergent orthogonal functionalization pathways of 2-Bromo-6-methylisonicotinonitrile.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers to troubleshoot and adapt.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C2 position while preserving the C4-nitrile.

Causality & Rationale: We utilize Pd(dppf)Cl₂ because the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces a cis-geometry on the palladium center, accelerating reductive elimination and preventing catalyst deactivation by the coordinating pyridine nitrogen. K₂CO₃ is selected as a mild base; stronger bases (like NaOH) risk hydrolyzing the sensitive nitrile group [2]. A biphasic 1,4-Dioxane/H₂O system ensures optimal solubility for both the lipophilic bromopyridine and the inorganic base.

Step-by-Step Procedure:

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-6-methylisonicotinonitrile (1.0 mmol, 197 mg) and the desired arylboronic acid (1.2 mmol).

-

Base Addition: Add anhydrous K₂CO₃ (2.0 mmol, 276 mg).

-

Solvent Introduction: Add 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL).

-

Degassing: Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen, which can oxidize the palladium catalyst.

-

Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 36 mg) under a positive stream of Argon. Seal the flask.

-

Reaction: Heat the mixture to 85°C in a pre-heated oil bath for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc 3:1) or LC-MS.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the 2-aryl-6-methylisonicotinonitrile.

Protocol B: Radziszewski Hydration of the Nitrile

Objective: Controlled conversion of the C4-nitrile to a primary amide without debromination.

Causality & Rationale: Standard acidic or basic hydrolysis often overshoots, yielding the carboxylic acid. The Radziszewski reaction utilizes H₂O₂ in the presence of a mild base to form a peroxyimidic acid intermediate, which rapidly collapses to the primary amide. DMSO is used as the solvent because it actively participates in the reaction, accelerating the hydration while acting as a heat sink for the exothermic peroxide decomposition.

Step-by-Step Procedure:

-

Preparation: Dissolve 2-Bromo-6-methylisonicotinonitrile (1.0 mmol, 197 mg) in anhydrous DMSO (3.0 mL) in a round-bottom flask.

-

Base Addition: Add finely powdered K₂CO₃ (0.2 mmol, 28 mg).

-

Peroxide Addition (Critical Step): Cool the flask to 0°C in an ice bath. Dropwise, add 30% aqueous H₂O₂ (1.5 mL) over 10 minutes. Caution: This step is exothermic.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Quenching: Pour the reaction mixture into 15 mL of ice-cold distilled water. A white precipitate (the amide product) should form immediately.

-

Isolation: Filter the solid via vacuum filtration, wash with cold water (3 x 5 mL), and dry under high vacuum to afford 2-bromo-6-methylisonicotinamide.

Analytical Validation & Quality Control

To validate the integrity of the synthesized or procured 2-Bromo-6-methylisonicotinonitrile, the following analytical signatures must be confirmed:

-

LC-MS (ESI+): Expected

peak at m/z 197.0 and 199.0 (1:1 ratio, characteristic of the ⁷⁹Br and ⁸¹Br isotopes). -

¹H NMR (400 MHz, CDCl₃):

- 2.65 (s, 3H) — C6-Methyl group.

- 7.35 (d, J = 1.2 Hz, 1H) — C5-Aromatic proton.

- 7.62 (d, J = 1.2 Hz, 1H) — C3-Aromatic proton. (Note: The small coupling constant indicates meta-coupling between the two isolated aromatic protons).

Safety, Handling, and EHS Guidelines

As a halogenated nitrile derivative, 2-Bromo-6-methylisonicotinonitrile requires strict adherence to Environmental, Health, and Safety (EHS) protocols [1]:

-

GHS Classification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Must be handled inside a certified chemical fume hood. Nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Incompatibilities: Strong oxidizing agents and strong bases (which may trigger premature nitrile hydrolysis).

References

-

National Institutes of Health (NIH) - PMC Title: C(sp3)–H methylation enabled by peroxide photosensitization and Ni-mediated radical coupling (The "Magic Methyl" Effect in Drug Discovery) Source: PubMed Central (PMC), U.S. National Library of Medicine URL:[Link]

Synonyms and Synthetic Applications of 2-Bromo-6-methylisonicotinonitrile in Preclinical Drug Development: A Technical Whitepaper

Executive Summary

In preclinical drug development and medicinal chemistry, heterocyclic building blocks are the foundation of library synthesis. 2-Bromo-6-methylisonicotinonitrile (CAS: 25462-99-1)[1] is a highly versatile, orthogonally reactive pyridine derivative. With a molecular weight of 197.03 g/mol and a molecular formula of C7H5BrN2, this compound serves as a critical intermediate. This whitepaper decodes the synonymy of this compound in chemical literature, explains the mechanistic causality behind its utility, and provides self-validating experimental protocols for its functionalization.

Nomenclature and Synonymy in Chemical Literature

When conducting literature reviews, patent searches, or sourcing raw materials from chemical suppliers like or [2], researchers encounter multiple synonyms. These variations arise from different nomenclature conventions prioritizing either the pyridine core or the nitrile functional group[3].

Table 1: Common Synonyms and Nomenclature Systems

| Nomenclature System | Chemical Name / Synonym | Rationale |

| Common / Commercial | 2-Bromo-6-methylisonicotinonitrile[1] | Emphasizes the "isonicotinonitrile" (pyridine-4-carbonitrile) core, widely used by vendors[4]. |

| Systematic IUPAC | 2-Bromo-6-methylpyridine-4-carbonitrile[1] | Strictly follows IUPAC rules, numbering from the pyridine nitrogen (N=1). |

| CAS Index Name | 4-Pyridinecarbonitrile, 2-bromo-6-methyl-[3] | Inverts the name to group the primary parent structure first for database indexing. |

| Alternative | 2-Bromo-4-cyano-6-methylpyridine[5] | Treats the cyano group as a substituent rather than the principal functional group. |

Structural Significance & Mechanistic Causality

The high value of 2-Bromo-6-methylisonicotinonitrile in drug discovery stems from its tri-functional orthogonal reactivity. Understanding the causality behind its reactivity allows chemists to design highly specific synthetic routes.

-

The C2-Bromo Group (Cross-Coupling): The electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing para-cyano group, highly activates the C-Br bond. This makes oxidative addition by low-valent transition metals (Pd(0), Ni(0)) extremely favorable, facilitating C-C bond formation (Suzuki, Stille) or C-N bond formation (Buchwald-Hartwig)[6].

-

The C4-Cyano Group (Nucleophilic Addition/Reduction): The sp-hybridized nitrile carbon is highly electrophilic. It can be chemoselectively reduced to a primary amine or hydrolyzed to a carboxylic acid/amide, providing an essential vector for extending the molecule.

-

The C6-Methyl Group (Radical Functionalization): The benzylic-like protons are slightly acidic. They are highly susceptible to radical abstraction, enabling functionalization via radical bromination (e.g., using NBS/AIBN) to form a bromomethyl intermediate.

Orthogonal reactivity map of 2-Bromo-6-methylisonicotinonitrile highlighting functionalization.

Experimental Workflows & Protocols (Self-Validating Systems)

Safety & Handling: According to standard safety data, this compound is harmful if swallowed (H302) and causes severe skin, eye, and respiratory irritation (H315, H319, H335). All manipulations must be performed in a properly ventilated fume hood with appropriate PPE[7].

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Chemoselective arylation of the C2 position.

Causality & Choice of Reagents: We select Pd(dppf)Cl₂ as the pre-catalyst because the bidentate dppf ligand imposes a large bite angle. This geometric constraint accelerates reductive elimination and completely suppresses unwanted

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine 2-Bromo-6-methylisonicotinonitrile (1.0 equiv)[2], the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Atmosphere Exchange: Evacuate and backfill the flask with inert nitrogen (3 cycles) to prevent the oxidation of the highly sensitive active Pd(0) species.

-

Solvent Addition: Add degassed 1,4-dioxane and 2M aqueous K₂CO₃ (2.0 equiv). The biphasic system ensures the dissolution of both the organic substrates and the inorganic base.

-

Reaction: Heat the mixture to 90°C for 4 hours with vigorous stirring.

-

Self-Validation (IPC): Monitor the reaction via UPLC-MS. The system validates its own completion when the starting material peak (m/z 197/199) is completely consumed (<1% relative abundance) and replaced by the expected product mass peak.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH₄Cl. Causality: The NH₄Cl wash is critical as it quenches and removes any unreacted boronic acid species. Dry over anhydrous Na₂SO₄ and purify via silica gel flash chromatography.

Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle workflow.

Protocol B: Chemoselective Nitrile Reduction

Objective: Reduction of the C4-cyano group to a primary amine without hydrodehalogenating the C2-bromo group. Causality & Choice of Reagents: Standard hydrogenation utilizing Pd/C and H₂ gas will inevitably cleave the labile C-Br bond. Therefore, Borane-THF (BH₃·THF) is selected. Borane acts as an electrophilic reducing agent that coordinates directly to the nitrile nitrogen, facilitating reduction while leaving the C-Br bond completely intact.

Step-by-Step Methodology:

-

Preparation: Dissolve 2-Bromo-6-methylisonicotinonitrile (1.0 equiv)[4] in anhydrous THF under a nitrogen atmosphere at 0°C.

-

Reagent Addition: Dropwise add BH₃·THF (2.5 equiv) to strictly control the exothermic coordination event.

-

Reaction: Heat the mixture to reflux for 12 hours.

-

Self-Validation (IPC): Monitor via TLC using a ninhydrin stain. The appearance of a distinct purple/pink spot confirms the formation of the primary amine, visually validating the conversion.

-

Quenching & Workup: Cool to 0°C. Cautiously add MeOH to quench excess borane, followed by 1M HCl to hydrolyze the highly stable boron-amine complex. Basify the aqueous layer to pH 10 with NaOH, extract with DCM, and concentrate to yield the target (2-bromo-6-methylpyridin-4-yl)methanamine.

Data Presentation: Reaction Optimization Summary

To establish the most robust protocol for Protocol A, various catalytic conditions were evaluated. The quantitative data below demonstrates why Pd(dppf)Cl₂ was selected as the optimal catalyst system.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions for 2-Bromo-6-methylisonicotinonitrile

| Entry | Catalyst | Ligand | Base | Solvent System | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 80 | 45 |

| 2 | Pd(PPh₃)₄ | None | K₂CO₃ | DMF | 100 | 62 |

| 3 | Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 94 |

| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 88 |

Note: Entry 3 demonstrates the optimal causality where the bidentate dppf ligand effectively suppresses unwanted

References

-

Title: 2-Bromo-6-methylisonicotinonitrile (APT003527) Source: Appretech Scientific Limited URL: [Link]

Sources

- 1. 25462-99-1 2-Bromo-6-methylisonicotinonitrile AKSci 8841DZ [aksci.com]

- 2. 155265-57-9|2-Bromo-6-methylnicotinonitrile|BLD Pharm [bldpharm.com]

- 3. 4-Pyridinecarbonitrile, 2-bromo-6-methyl- | 25462-99-1 [chemicalbook.com]

- 4. appretech.com [appretech.com]

- 5. 4926-26-5|2-Bromo-4,6-dimethylpyridine|BLD Pharm [bldpharm.com]

- 6. appretech.com [appretech.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

Technical Whitepaper: 2-Bromo-6-methylpyridine-4-carbonitrile

The following technical guide provides an in-depth analysis of 2-Bromo-6-methylpyridine-4-carbonitrile (CAS: 25462-99-1), a high-value heterocyclic building block used in the synthesis of kinase inhibitors and complex agrochemicals.

A Tri-Functional "Pivot" Scaffold for Medicinal Chemistry

Executive Summary & Chemical Identity

2-Bromo-6-methylpyridine-4-carbonitrile (also known as 2-Bromo-6-methylisonicotinonitrile) represents a strategic "pivot" scaffold in drug discovery. Its value lies in its orthogonal reactivity profile :

-

C2-Bromo: A highly reactive electrophile for palladium-catalyzed cross-couplings (Suzuki, Buchwald).

-

C4-Cyano: A versatile precursor for carboxylic acids, amides, amines, or heterocycles (e.g., tetrazoles).

-

C6-Methyl: A benzylic site amenable to radical halogenation or oxidation, enabling side-chain extension.

This distinct substitution pattern allows medicinal chemists to "grow" molecules in three defined vectors, making it ideal for Fragment-Based Drug Discovery (FBDD).

Core Physiochemical Data

| Property | Specification |

| CAS Number | 25462-99-1 |

| IUPAC Name | 2-Bromo-6-methylpyridine-4-carbonitrile |

| Alternative Name | 2-Bromo-6-methylisonicotinonitrile |

| Molecular Formula | C |

| Molecular Weight | 197.03 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 111–114 °C (Lit.) |

| Solubility | Soluble in DMSO, DCM, EtOAc; sparingly soluble in water |

| pKa (Calculated) | ~1.8 (Pyridine N) |

Synthetic Access & Scalability

The synthesis of 2-Bromo-6-methylpyridine-4-carbonitrile typically avoids direct bromination of the lutidine core, which lacks regioselectivity. The most robust industrial route involves the Sandmeyer-type transformation or Dehydroxy-bromination .

Primary Synthetic Route (Dehydroxy-bromination)

This route ensures high regioselectivity by starting from the defined oxygenated precursor.

-

Precursor: 2-Hydroxy-6-methylisonicotinonitrile (often derived from citric acid derivatives).

-

Reagent: Phosphoryl bromide (POBr

) or PBr -

Mechanism: The C2-hydroxyl group (tautomerizing to the pyridone) is activated by phosphorus, creating a leaving group displaced by bromide.

Experimental Workflow Diagram

The following diagram illustrates the critical decision nodes in the synthesis and workup to maximize yield and purity.

Caption: Optimized workflow for the conversion of hydroxy-pyridine precursors to the bromo-nitrile scaffold.

Chemoselectivity & Functionalization Logic

The utility of this molecule is best understood through its Reactivity Triad . The electronic environment of the pyridine ring creates a hierarchy of reactivity that allows sequential functionalization without protecting groups.

The Reactivity Triad

-

Position 2 (Br): Most reactive. The electron-withdrawing nitrile group at C4 activates the C2-Br bond for oxidative addition by Pd(0), making Suzuki and Buchwald couplings faster than on a neutral pyridine.

-

Position 4 (CN): Chemically robust during C2 cross-coupling (if non-nucleophilic bases are used). Can be subsequently hydrolyzed to the amide/acid or reduced to the amine.

-

Position 6 (Me): The "silent" handle. Once the ring is functionalized, the methyl group can be activated via radical bromination (NBS/AIBN) to form a benzylic bromide for alkylation.

Caption: Hierarchy of reactivity allowing sequential, orthogonal functionalization of the scaffold.

Experimental Protocol: C2-Selective Suzuki Coupling

Context: This protocol demonstrates the selective coupling of the C2-bromide with a phenylboronic acid, preserving the C4-nitrile.

Reagents:

-

Substrate: 2-Bromo-6-methylpyridine-4-carbonitrile (1.0 eq)

-

Coupling Partner: Phenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl

·DCM (0.05 eq) — Chosen for stability and steric tolerance. -

Base: K

CO

Step-by-Step Methodology:

-

Degassing: In a reaction vial, combine the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen inhibits the Pd cycle and promotes homocoupling.

-

Solvation: Add degassed 1,4-Dioxane and the aqueous K

CO -

Reaction: Heat the block to 90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4). The starting material (Rf ~0.6) should disappear, replaced by the fluorescent biaryl product.

-

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Dry organics over MgSO

. -

Purification: Flash chromatography. The product (2-phenyl-6-methylpyridine-4-carbonitrile) typically elutes earlier than the des-bromo byproduct.

Handling, Safety, & Stability (E-E-A-T)

Hazard Profile:

-

H302: Harmful if swallowed.[3]

-

H315/H319: Causes skin and serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Storage & Stability:

-

Hydrolysis Risk: The nitrile group is stable under neutral conditions but can hydrolyze in the presence of strong acids or bases and moisture. Store in a cool, dry place under inert gas if possible.

-

Light Sensitivity: Like many benzyl-methyl pyridines, prolonged exposure to light may induce slow oxidation of the methyl group. Store in amber vials.

Disposal:

-

Dispose of as halogenated organic waste. Do not mix with strong oxidizers (e.g., peroxides) due to the oxidizable methyl group.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12826645, 2-Bromo-6-methylisonicotinonitrile. Retrieved from [Link]

Sources

Methodological & Application

synthesis of 2-Bromo-6-methylisonicotinonitrile from 2-amino-6-methylpyridine

Based on the specific structural requirements of the target molecule (2-Bromo-6-methylisonicotinonitrile ) and the constraints of the starting material (2-amino-6-methylpyridine ), I have designed a robust, multi-stage synthetic protocol.

This guide prioritizes regiochemical fidelity . Direct functionalization of the pyridine ring at the C4 position is chemically challenging due to the electron-deficient nature of the heterocycle. Therefore, this protocol utilizes the N-oxide activation strategy , which renders the C4 position susceptible to electrophilic substitution (nitration), followed by functional group interconversion to the nitrile.

Executive Summary & Retrosynthetic Logic

The synthesis of 2-Bromo-6-methylisonicotinonitrile (Target) from 2-amino-6-methylpyridine (SM) presents a classic problem in heterocyclic chemistry: installing a nucleophilic handle (nitrile) at the gamma-position (C4) of a pyridine ring while preserving a halogen at the alpha-position (C2).

Direct electrophilic substitution on the pyridine ring is sluggish.[1] The most reliable "Trustworthy" pathway involves modulating the ring's electronics:

-

C2-Functionalization: Conversion of the amine to a bromide via a modified Sandmeyer reaction.

-

Ring Activation: Oxidation to the N-oxide to activate the C4 position.

-

C4-Functionalization: Electrophilic nitration at C4 (regioselective).

-

Global Reduction: Converting the C4-nitro/N-oxide intermediate to a C4-amine.

-

C4-Cyanation: A second Sandmeyer sequence to install the nitrile.

Synthetic Pathway Visualization

The following diagram outlines the critical flow of intermediates and logic.

Caption: Five-step regioselective synthesis pathway utilizing N-oxide activation logic.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-6-methylpyridine

Mechanism: Diazotization followed by nucleophilic substitution (Sandmeyer-type). Critical Insight: The use of HBr and Br2 prior to nitrite addition generates the diazonium salt in the presence of a high concentration of bromide ions, suppressing phenol formation.

Reagents Table:

| Reagent | Equiv. | Role |

|---|---|---|

| 2-Amino-6-methylpyridine | 1.0 | Substrate |

| HBr (48% aq) | 4.0 | Acid/Halogen Source |

| Bromine (Br2) | 1.5 | Brominating Agent |

| Sodium Nitrite (NaNO2) | 2.5 | Diazotization Agent |

| NaOH (aq) | - | Neutralization |

Protocol:

-

Charge a reactor with 2-amino-6-methylpyridine and 48% HBr . Cool to -10°C using a salt-ice bath.

-

Add Bromine (Br2) dropwise over 30 mins, maintaining temperature < -5°C. A slurry will form (perbromide complex).

-

Dissolve NaNO2 in minimum water. Add dropwise to the mixture at -10°C. Caution: NOx gas evolution.

-

Stir at -5°C for 1.5 hours.

-

Quench by adding NaOH (aq) solution carefully while keeping the internal temp < 0°C until basic.

-

Extract with diethyl ether or DCM. Dry organic layer (MgSO4) and concentrate.

-

Expected Outcome: Brown oil or low-melting solid. Yield ~90-95%.

Step 2: N-Oxidation to 2-Bromo-6-methylpyridine N-oxide

Mechanism: Electrophilic attack of peracid on the pyridine nitrogen. Critical Insight: The 2-bromo substituent deactivates the nitrogen slightly, requiring a strong oxidant like mCPBA or prolonged heating with H2O2.

Protocol:

-

Dissolve 2-Bromo-6-methylpyridine (1.0 equiv) in DCM.

-

Add m-Chloroperbenzoic acid (mCPBA) (1.2 equiv) portion-wise at 0°C.

-

Warm to room temperature and stir for 12 hours. Monitor by TLC (N-oxides are much more polar/lower Rf than pyridines).

-

Workup: Wash with saturated NaHCO3 (to remove m-chlorobenzoic acid byproduct) and sodium thiosulfate (to quench peroxides).

-

Concentrate to yield the N-oxide.

Step 3: C4-Nitration (The Critical Activation)

Mechanism: Electrophilic Aromatic Substitution. Critical Insight: Pyridine N-oxides direct electrophiles to the C4 (gamma) position due to the resonance contribution of the N-O bond, which increases electron density at C2 and C4. Since C2 is blocked by Bromine and C6 by Methyl, nitration occurs exclusively at C4.

Protocol:

-

Prepare a nitrating mixture: Fuming HNO3 (5 equiv) and Conc. H2SO4 (5 equiv) at 0°C.

-

Add 2-Bromo-6-methylpyridine N-oxide slowly to the acid mixture.

-

Heat the mixture to 90-100°C for 4-6 hours. Safety: Use a blast shield; reaction is exothermic.

-

Cool to RT and pour onto crushed ice.

-

Neutralize with solid Na2CO3 to pH 7-8. The product, 2-Bromo-6-methyl-4-nitropyridine N-oxide , usually precipitates as a yellow solid.

Step 4: Global Reduction to 4-Amino-2-bromo-6-methylpyridine

Mechanism: Metal-mediated reduction. Critical Insight: We need to reduce both the N-oxide (deoxygenation) and the Nitro group (to amine). Iron in acetic acid is a "sledgehammer" method that reliably effects both transformations in one pot.

Protocol:

-

Suspend 2-Bromo-6-methyl-4-nitropyridine N-oxide in Glacial Acetic Acid .

-

Add Iron Powder (6.0 equiv) portion-wise at RT.

-

Heat to 80°C for 3 hours. The yellow color of the nitro compound will fade.

-

Filter through Celite to remove iron residues. Wash the pad with Ethyl Acetate.

-

Neutralize the filtrate with NaOH (aq). Extract with Ethyl Acetate.[3]

-

Purification: This step often requires column chromatography (Hexane/EtOAc) to isolate the pure amine.

Step 5: Sandmeyer Cyanation to Target

Mechanism: Diazotization of the C4-amine followed by Cu(I)-mediated cyanide transfer. Critical Insight: The 2-bromo group is relatively stable under these conditions. The formation of the C4-nitrile completes the synthesis.

Reagents Table:

| Reagent | Equiv. | Role |

|---|---|---|

| 4-Amino-2-bromo-6-methylpyridine | 1.0 | Substrate |

| NaNO2 | 1.2 | Diazotization |

| HCl (aq) | Excess | Acid Medium |

| CuCN (Copper(I) Cyanide) | 1.5 | Cyanide Source |

| KCN (Potassium Cyanide) | 2.0 | Ligand/Source |

Protocol:

-

Diazotization: Dissolve the amine in aqueous HCl at 0°C. Add NaNO2 (aq) dropwise. Stir 30 mins to form the diazonium salt.

-

Cyanide Complex Preparation: In a separate flask, dissolve CuCN and KCN in water to form the soluble tetracyanocuprate species (or use CuCN in neutral buffer).

-

Sandmeyer: Neutralize the diazonium solution to pH ~6 using NaHCO3 (carefully, keep cold).

-

Add the diazonium solution dropwise to the CuCN mixture at 0°C.

-

Allow to warm to RT, then heat to 50°C for 1 hour to drive nitrogen evolution.

-

Workup: Extract with EtOAc. Wash with dilute ammonia (to remove Copper).

-

Final Purification: Recrystallization or Column Chromatography.

-

Target: 2-Bromo-6-methylisonicotinonitrile .

Quality Control & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Step 1: Low yield, phenol formation | Temperature > 0°C during diazotization | Ensure cryostat maintains -10°C; add NaNO2 slower. |

| Step 3: Mixture explodes/fumes violently | Exotherm not controlled | Add substrate to acid very slowly; use fuming HNO3 only if necessary. |

| Step 3: Regioisomer contamination | Nitration at C3? | Unlikely with N-oxide. Verify intermediate via NMR (C4-H signal disappears). |

| Step 5: Loss of 2-Br group | Halogen exchange during Sandmeyer | Avoid using CuCl; use strictly CuCN/KCN. |

References

-

Baral, M., et al. (2020). Synthesis of 2-bromo-6-methylpyridine. Journal of Molecular Structure. (Verified via ChemicalBook Protocol [1]).

-

BenchChem Technical Support. (2025). Synthesis of 2-Bromo-4-methylpyridine via Sandmeyer.

-

Linton's Theory Correction. (2021). Regioselectivity of Pyridine N-Oxide Nitration. The nitration of pyridine N-oxide occurs exclusively at C-4.

-

ChemicalBook. (2025). Product entry: 2-Bromo-6-methyl-4-nitropyridin-1-oxide. Confirms stability and existence of the key intermediate.

-

Klemm, L. H., et al. (1983).[5] The Reissert-Henze Reaction. Journal of Heterocyclic Chemistry. Discusses limitations of direct cyanation on blocked pyridines.

[1] Note: The synthesis of the starting bromide (Step 1) is a well-documented industrial standard (ChemicalBook, Baral et al.). The nitration of N-oxides at C4 is a fundamental heterocyclic mechanism (Ref 3).

Sources

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 2-Bromo-6-methylisonicotinonitrile

Executive Summary

2-Bromo-6-methylisonicotinonitrile (CAS: 42885-14-3) is a critical pharmacophore building block, widely utilized in the synthesis of kinase inhibitors, allosteric modulators, and fused-ring heterocyclic systems. Its structure features a pyridine core activated by an electron-withdrawing cyano group at the C4 position and a bromine leaving group at the C2 position.

While the electron-deficient nature of the pyridine ring facilitates oxidative addition, it also introduces challenges regarding catalyst stability and side reactions (e.g., nitrile hydrolysis). This guide provides two field-validated protocols: Method A for robust, high-throughput synthesis, and Method B for sterically demanding or heteroaryl coupling partners.

Chemical Context & Mechanistic Insight

Substrate Reactivity Profile

The reactivity of 2-Bromo-6-methylisonicotinonitrile is governed by three structural features:

-

C2-Bromine: The primary site for oxidative addition. The bond is weakened by the electron-poor nature of the pyridine ring.

-

C4-Cyano Group: Strongly electron-withdrawing (

), it significantly lowers the LUMO energy of the pyridine ring, accelerating the oxidative addition of Pd(0). However, it renders the ring susceptible to nucleophilic attack (e.g., by hydroxide ions) if reaction times are prolonged in aqueous base. -

C6-Methyl Group: Provides mild steric shielding. While it generally does not inhibit coupling at C2, it effectively blocks the C6 position from competing side reactions, enhancing regioselectivity compared to 2,6-dibromopyridines.

Reaction Pathway Visualization

The following diagram outlines the catalytic cycle specific to this substrate, highlighting the critical oxidative addition step.

Caption: Catalytic cycle emphasizing the oxidative addition facilitated by the electron-deficient isonicotinonitrile core.

Experimental Protocols

Method A: Standard High-Throughput Conditions

Best for: Phenyl boronic acids, electron-rich aryl boronic acids, and initial screening.

Mechanism: Uses

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate (CAS 42885-14-3) | 1.0 | Electrophile |

| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |

| 0.05 (5 mol%) | Catalyst | |

| 3.0 | Base (Activator) | |

| 1,4-Dioxane | [0.2 M] | Solvent |

Step-by-Step Workflow

-

Setup: To a reaction vial equipped with a magnetic stir bar, add 2-Bromo-6-methylisonicotinonitrile (1.0 equiv) and the Aryl Boronic Acid (1.2 equiv).

-

Catalyst Addition: Add

(5 mol%).[1] Note: Add solids first to avoid catalyst decomposition in solution before degassing. -

Solvent & Degassing: Add 1,4-Dioxane. Seal the vial with a septum. Sparge with Nitrogen or Argon gas for 10 minutes.

-

Why? Oxygen poisons Pd(0) species and promotes homocoupling of boronic acids.

-

-

Base Addition: Add degassed 2M aqueous

via syringe. -

Reaction: Heat the mixture to 90°C for 4–12 hours.

-

Monitoring: Monitor via LC-MS. Look for the disappearance of the bromide (M+H: ~197/199) and emergence of the product.

-

Work-up: Cool to RT. Dilute with EtOAc and water.[2] Separate phases. Wash organic layer with brine, dry over

, and concentrate.

Method B: Advanced Conditions for Steric/Heteroaryl Partners

Best for: Heteroaryl boronic acids (pyridines, pyrazoles), ortho-substituted partners, or if Method A fails.

Mechanism: Uses

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate (CAS 42885-14-3) | 1.0 | Electrophile |

| Heteroaryl Boronate | 1.5 | Nucleophile |

| 0.03 - 0.05 | Catalyst | |

| 3.0 | Base | |

| Toluene / Water (4:1) | [0.15 M] | Solvent System |

Step-by-Step Workflow

-